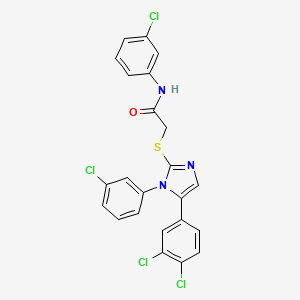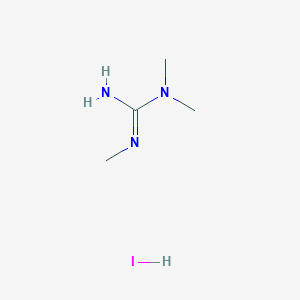
N,N,N''-trimethylguanidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’'-Trimethylguanidine hydroiodide is a chemical compound with the molecular formula C4H12IN3 and a molar mass of 229.06 g/mol . It is a derivative of guanidine, where three of the nitrogen atoms are substituted with methyl groups, and it is combined with hydroiodide. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’'-trimethylguanidine hydroiodide typically involves the reaction of guanidine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, at a temperature range of 0-25°C. The reaction proceeds as follows:
Guanidine+3Methyl Iodide→N,N,N”-Trimethylguanidine Hydroiodide
Industrial Production Methods: In an industrial setting, the production of N,N,N’'-trimethylguanidine hydroiodide involves large-scale reactors where guanidine and methyl iodide are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to ensure optimal yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’'-Trimethylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N’'-trimethylguanidine oxide.
Reduction: It can be reduced to form N,N,N’'-trimethylguanidine.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products:
Oxidation: N,N,N’'-Trimethylguanidine oxide.
Reduction: N,N,N’'-Trimethylguanidine.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N’'-Trimethylguanidine hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N,N’'-trimethylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme inhibition and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
N,N-Dimethylguanidine Hydrochloride: Similar structure but with two methyl groups.
N-Methylguanidine Hydrochloride: Contains only one methyl group.
Guanidine Hydrochloride: The parent compound without any methyl groups.
Uniqueness: N,N,N’'-Trimethylguanidine hydroiodide is unique due to its three methyl groups, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development.
Propriétés
IUPAC Name |
1,1,2-trimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-6-4(5)7(2)3;/h1-3H3,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLMUAVBJNNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2658287.png)
![2,4-difluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2658292.png)
![1-benzyl-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-2-one](/img/structure/B2658293.png)
![1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2658295.png)
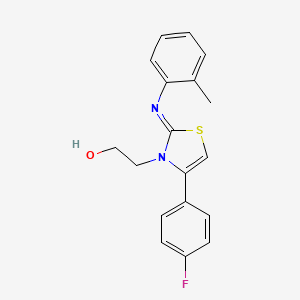
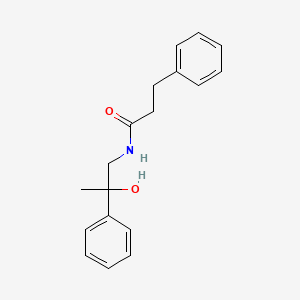
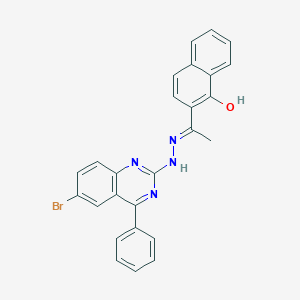
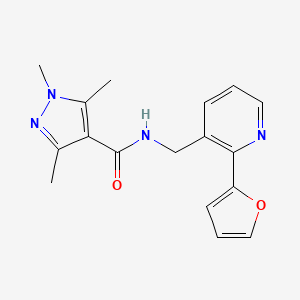
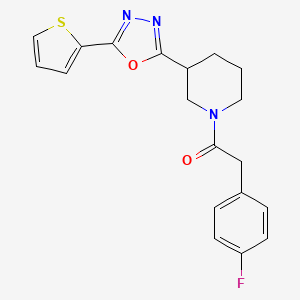
![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)


